环孢素A

描述

Cyclosporin A (CsA) is a cyclic undecapeptide with strong immunosuppressive potency . It was first marketed in the mid-1980s and has been widely used in transplantation to improve the survival rates of patients and grafts after solid-organ transplantation .

Synthesis Analysis

CsA is synthesized by cyclosporin synthetase, a multienzyme polypeptide. This enzyme catalyzes at least 40 reaction steps in an assembly belt-like mechanism. It activates all constituent amino acids of CsA to thioesters via amino acyladenylates and carries out specific N-methylation reactions .

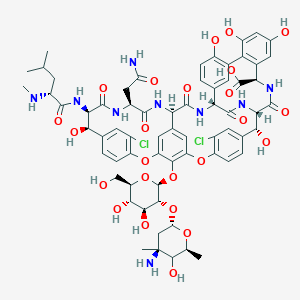

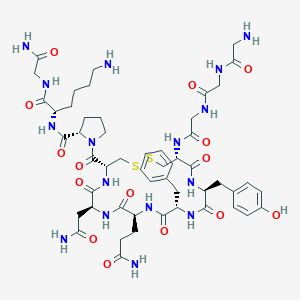

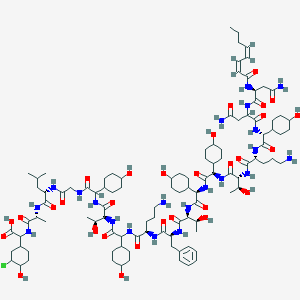

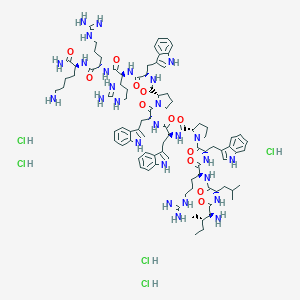

Molecular Structure Analysis

CsA is a cyclic nonribosomal peptide of eleven amino acids . It exhibits chameleonic behaviors, i.e., “closed,” “open,” “very open” conformations, etc., depending on the environment .

Chemical Reactions Analysis

CsA is a potent immunosuppressant drug that works to suppress cell-mediated immune reactions . It does not affect phagocytic function in animals and does not cause bone marrow suppression in animal or human models .

Physical and Chemical Properties Analysis

CsA is a non-polar chemical that is soluble in organic solvents such as acetone and ethyl acetate but not in water . It is typically a white powder .

科学研究应用

器官移植中的免疫抑制

环孢素A 因其免疫抑制特性而闻名,它彻底改变了器官移植领域。它通过抑制 T 淋巴细胞活性起作用,这对防止移植物排斥至关重要。 这种效果是通过调节 T 细胞受体诱导的增殖、分化和细胞因子产生实现的 .

自身免疫性疾病的治疗

由于其免疫调节作用,环孢素 A 用于治疗各种自身免疫性疾病。 它可以选择性地阻断 T 细胞的活化,而不影响其他免疫细胞,这在类风湿性关节炎和银屑病等疾病中是有益的 .

癌症治疗

最近的研究表明,低剂量环孢素 A 可能具有作为癌症治疗剂的潜力。 它在低剂量时表现出矛盾效应,与高剂量相比,显示出不同的免疫调节特性,这可以用于癌症治疗策略 .

缺血性心脏病的 cardioprotection

环孢素 A 因其对线粒体通透性转变孔 (mPTP) 的作用而被评估其在缺血性心脏病 (IHD) 中的作用。 环孢素 A 的创新纳米颗粒制剂在提供心脏保护方面显示出可喜的结果 .

作用机制

Target of Action

Cyclosporin A (CsA) is a potent immunosuppressant that primarily targets T cells . Its primary target is the cellular protein cyclophilin . Cyclophilin plays a crucial role in the immune response, particularly in T-cell activation .

Mode of Action

CsA binds to the receptor cyclophilin-1 inside cells, forming a complex known as cyclosporine-cyclophilin . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . By blocking calcineurin, CsA prevents the induction of genes encoding for cytokines and their receptors .

Biochemical Pathways

CsA affects several biochemical pathways. It blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to its calcineurin blocking activity . The Mitogen-Activated Protein Kinase (MAPK) pathway, a mechanism in eukaryotic signaling cascade, is also affected .

Pharmacokinetics

CsA exhibits variable bioavailability due to its high lipid solubility . It is extensively distributed to extravascular tissues . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . The absorption of CsA is slow and incomplete, predominantly taking place in the upper part of the small intestine .

Result of Action

The result of CsA’s action is the inhibition of T cell activation, which prevents organ transplant rejection and treats various inflammatory and autoimmune conditions . It is used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis .

Action Environment

The action of CsA can be influenced by environmental factors. For instance, concerns have been raised about changes to the bioavailability and activity of CsA resulting from its binding to lipoproteins . Decreased CsA activity and increased toxicity have been observed in patients with hyperlipidemia . Furthermore, the literature has reported a paradoxical effect of low dosage of CsA, suggesting that these low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .

未来方向

Recent research highlights the importance of the role of ocular surface inflammation and damage in DED—leading to a vicious cycle of inflammation as well as loss of tear film homeostasis . DED immunopathophysiology is characterized by four stages: initiation, amplification, recruitment, and re-initiation . CsA is proven to be a valuable ophthalmic therapeutic for DED through its immunomodulatory actions and regulation of the adaptive immune response .

生化分析

Biochemical Properties

Cyclosporin A’s immunosuppressive properties arise from its strong binding to cyclophilins, a family of peptidyl-prolyl isomerases . This binding leads to the inhibition of the protein calcineurin by the binary Cyclosporin A/Cyclophilin complex . The detailed structural analysis of the human cyclophilin isomerase explains why cyclophilin activity against short peptides is correlated with an ability to ligate Cyclosporin A .

Cellular Effects

Cyclosporin A primarily acts on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .

Molecular Mechanism

The molecular mechanism of Cyclosporin A involves the formation of a binary complex with cyclophilins, which then inhibits the protein calcineurin . This inhibition selectively leads to transcription of these and not other proteins .

Temporal Effects in Laboratory Settings

It is known that the effects of Cyclosporin A are long-lasting due to its strong binding to cyclophilins .

Metabolic Pathways

Cyclosporin A is involved in several metabolic pathways due to its interaction with cyclophilins

Subcellular Localization

It is known that Cyclosporin A binds strongly to cyclophilins, which are found in various compartments within the cell .

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of cyclosporin A involves the condensation of four amino acids and one hydroxy acid to form the cyclic peptide. The key steps involve the protection of functional groups, activation of carboxylic acids, and coupling of amino acids. The final step involves the deprotection of the peptide to obtain cyclosporin A.", "Starting Materials": [ "L-alanine", "L-valine", "L-leucine", "L-threonine", "4(R)-hydroxy-L-proline", "N,N-dimethylformamide (DMF)", "dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "diisopropylethylamine (DIPEA)", "trifluoroacetic acid (TFA)", "methylene chloride (DCM)", "ethanol", "water" ], "Reaction": [ "Protection of L-threonine hydroxyl group with tert-butyl group using TFA", "Activation of L-threonine carboxylic acid with DCC and NHS", "Coupling of L-threonine with L-valine in DMF using DIPEA as a base", "Deprotection of tert-butyl group using TFA", "Protection of L-leucine carboxylic acid with tert-butyl group using TFA", "Activation of L-leucine carboxylic acid with DCC and NHS", "Coupling of L-leucine with L-threonine-valine dipeptide in DMF using DIPEA as a base", "Deprotection of tert-butyl group using TFA", "Protection of 4(R)-hydroxy-L-proline hydroxyl group with benzyl group using benzylchloroformate", "Activation of 4(R)-hydroxy-L-proline carboxylic acid with DCC and NHS", "Coupling of 4(R)-hydroxy-L-proline with L-threonine-valine-leucine tripeptide in DMF using DIPEA as a base", "Deprotection of benzyl group using hydrogenation with palladium on carbon", "Protection of L-alanine carboxylic acid with tert-butyl group using TFA", "Activation of L-alanine carboxylic acid with DCC and NHS", "Coupling of L-alanine with L-threonine-valine-leucine-4(R)-hydroxy-L-proline tetrapeptide in DMF using DIPEA as a base", "Deprotection of tert-butyl group using TFA", "Deprotection of all remaining protecting groups using TFA", "Purification of cyclosporin A using silica gel column chromatography" ] } | |

CAS 编号 |

59865-13-3 |

分子式 |

C62H111N11O12 |

分子量 |

1202.6 g/mol |

IUPAC 名称 |

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |

InChI |

InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 |

InChI 键 |

PMATZTZNYRCHOR-NSJDOISKSA-N |

手性 SMILES |

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

规范 SMILES |

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |

外观 |

white solid powder |

| For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis. | |

沸点 |

1293.8±65.0 °C at 760 mmHg |

颜色/形态 |

Forms white prismatic crystals from acetone |

熔点 |

298 to 304 °F (NTP, 1992) 148-151 °C |

| 59865-13-3 | |

物理描述 |

Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992) White solid; [Merck Index] White powder; [MSDSonline] |

Pictograms |

Irritant; Health Hazard |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

(R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl) |

保质期 |

>2 years if stored properly |

溶解度 |

Slightly soluble (NTP, 1992) Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether Sol in chloroform |

来源 |

Synthetic |

同义词 |

Ciclosporin CsA Neoral CsA-Neoral CsANeoral CyA NOF CyA-NOF Cyclosporin Cyclosporin A Cyclosporine Cyclosporine A Neoral OL 27 400 OL 27-400 OL 27400 Sandimmun Sandimmun Neoral Sandimmune |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。